molecular formula C9H16N2O2S B1646569 Ethyl 1-carbamothioylpiperidine-4-carboxylate

Ethyl 1-carbamothioylpiperidine-4-carboxylate

Cat. No. B1646569
M. Wt: 216.3 g/mol
InChI Key: QEEKJMVMSZJXOT-UHFFFAOYSA-N
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Description

Ethyl 1-carbamothioylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C9H16N2O2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-carbamothioylpiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-carbamothioylpiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-carbamothioylpiperidine-4-carboxylate

Molecular Formula

C9H16N2O2S

Molecular Weight

216.3 g/mol

IUPAC Name

ethyl 1-carbamothioylpiperidine-4-carboxylate

InChI

InChI=1S/C9H16N2O2S/c1-2-13-8(12)7-3-5-11(6-4-7)9(10)14/h7H,2-6H2,1H3,(H2,10,14)

InChI Key

QEEKJMVMSZJXOT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=S)N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of TMS-isothiocyanate (5.4 mL, 38 mmol) and ethyl piperidine-4-carboxylate (5.9 ml, 38 mmol) in tetrahydrofuran (127 ml) was stirred at room temperature for 3 days. The mixture was then diluted with 500 mL ethyl acetate and washed with 500 mL water and 500 mL brine. The aqueous fractions were further extracted with 500 mL ethyl acetate. The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by CombiFlash (40-100% ethyl acetate/hexanes) to provide 1.85 g (7.7 mmol, 20%) of ethyl 1-carbamothioylpiperidine-4-carboxylate as a white solid.
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5.4 mL
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5.9 mL
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127 mL
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500 mL
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solvent
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Synthesis routes and methods III

Procedure details

9-Fluorenylmethoxycarbonyl isothiocyanate (5.90 g, 21.0 mmol) was dissolved in chloroform (20 ml) and a chloroform (10 ml) solution of piperidine-4-carboxylic acid ethyl ester (3.30 g, 21.0 mmol) was added and the mixture was stirred at room temperature for 1 hour. The reaction solution was concentrated in vacuo, and the residue obtained by adding diethyl ether was collected by filtration. This was dissolved in N,N-dimethylformamide (20 ml) and piperidine (20 ml) was added and the mixture was stirred at room temperature for 1 hour. After the reaction solution was washed with ethyl acetate and the organic layer was washed with a saturated bline and dried over sodium sulfate, the residue obtained by vacuum concentration was purified by silica gel chromatography (n-hexane:ethyl acetate), and the title compound (4.34 g, 100%) was obtained.
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5.9 g
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20 mL
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0 (± 1) mol
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3.3 g
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10 mL
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Yield
100%

Synthesis routes and methods IV

Procedure details

To a solution (200 mL) of 1,1′-thiocarbonyldiimidazole (15.0 g) in tetrahydrofuran was added ethyl piperidine-4-carboxylate (12.59 g) at room temperature, and the mixture was stirred at room temperature for 3 hrs and then at 55° C. for 1 hr. Tetrahydrofuran (ca. 100 mL) was distilled off under reduced pressure and 2M ammonia methanol solution (150 mL) was added. After stirring the reaction mixture at room temperature for 15 hrs, the mixture was concentrated. The residue was diluted with ethyl acetate and washed successively with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (2:1, v/v) to give ethyl 1-(aminocarbonothioyl)piperidine-4-carboxylate as colorless crystals (4.76 g, yield 27%). The crystals were recrystallized from ethyl acetate-hexane. melting point: 97-98° C.
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200 mL
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12.59 g
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